molecular formula C8H8BrNO2 B3057071 5-Bromo-1,3-dimethyl-2-nitrobenzene CAS No. 76435-22-8

5-Bromo-1,3-dimethyl-2-nitrobenzene

Cat. No. B3057071
CAS RN: 76435-22-8
M. Wt: 230.06 g/mol
InChI Key: RBBIBDKTQQOFAG-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-2-nitrobenzene is an organic compound with the chemical formula C8H8BrNO2 . It belongs to the class of nitro compounds , which are characterized by the presence of a nitro group (−NO2) attached to an aromatic ring. Nitro compounds play a significant role in organic synthesis and have diverse applications .


Synthesis Analysis

    • Note that nitration of alkanes is typically conducted at high temperatures in the vapor phase, resulting in mixtures of products .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-dimethyl-2-nitrobenzene consists of a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The systematic name for this compound follows the IUPAC rules, resulting in the name 2-bromo-1,3-dimethyl-4-nitrobenzene .


Physical And Chemical Properties Analysis

  • Electronic Spectra : Nitroalkanes display a weak n → π∗ transition around 270 nm , whereas aromatic nitro compounds absorb at longer wavelengths (around 330 nm ) .

Scientific Research Applications

Synthesis of Phenothiazines

5-Bromo-1,3-dimethyl-2-nitrobenzene is utilized in the synthesis of phenothiazines via Smiles rearrangement. Phenothiazines possess a wide spectrum of pharmacological activities and are used as neuroleptics, diuretics, sedatives, antihistamines, and analgesics. They have also shown significant effects against cancer. The compound is involved in the preparation of 3-bromo/1,2-dimethylphenothiazines, highlighting its significance in creating medicinal agents (Sharma, Gupta, Gautam, & Gupta, 2002).

Reactivity in Ionic Liquids

Research demonstrates the unique reactivity of the radical anions of derivatives of 5-Bromo-1,3-dimethyl-2-nitrobenzene in room-temperature ionic liquids. This reactivity is highlighted by the formation of nitrobenzene radical anion and bromide ions, showcasing the compound's potential in facilitating novel reactions and suggesting its utility in innovative chemical processes (Ernst, Ward, Norman, Hardacre, & Compton, 2013).

Electrophilic Bromination

The compound is implicated in the electrophilic bromination processes. Notably, it acts as a substrate for highly active brominating agents, leading to the formation of specific bromo-nitrotoluene derivatives. This demonstrates its role in typical electrophilic bromination of aromatic compounds, indicating its importance in synthetic chemistry (Sobolev, Radchenko, Ostvald, Filimonov, & Zherin, 2014).

Vibrational Spectroscopy Study

A detailed vibrational spectroscopy study of 5-Bromo-1,3-dimethyl-2-nitrobenzene (under different names) has been conducted. The study employed FTIR and FT-Raman spectroscopy and involved extensive theoretical analysis including density functional theory and NBO analysis. This research underlines the compound's utility in spectroscopic studies, contributing to our understanding of molecular structures and vibrations (Seshadri & Padmavathy, 2018).

properties

IUPAC Name

5-bromo-1,3-dimethyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBIBDKTQQOFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474754
Record name 5-bromo-1,3-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dimethyl-2-nitrobenzene

CAS RN

76435-22-8
Record name 5-bromo-1,3-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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